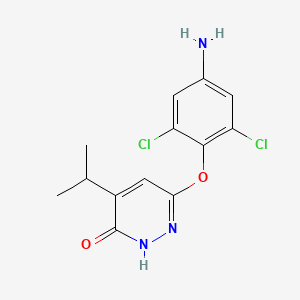

6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC13708460

Molecular Formula: C13H13Cl2N3O2

Molecular Weight: 314.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13Cl2N3O2 |

|---|---|

| Molecular Weight | 314.16 g/mol |

| IUPAC Name | 3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-yl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19) |

| Standard InChI Key | PFQNEKHHAFIRRV-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl |

| Canonical SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure features a pyridazin-3(2H)-one ring substituted at positions 4 and 6. The 4-position carries an isopropyl group (-CH(CH3)2), while the 6-position is occupied by a 4-amino-2,6-dichlorophenoxy moiety. This arrangement creates distinct electronic and steric profiles that influence its reactivity and biological interactions.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 920509-28-0 |

| Molecular Formula | C13H12Cl2N3O2 |

| Molecular Weight | 328.16 g/mol |

| IUPAC Name | 6-(4-amino-2,6-dichlorophenoxy)-4-(propan-2-yl)pyridazin-3(2H)-one |

| Topological Polar Surface Area | 83.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Data derived from PubChem and synthetic studies confirm the compound’s stability under standard storage conditions (room temperature, inert atmosphere). X-ray crystallography reveals a planar pyridazinone ring with dihedral angles of 85.3° between the heterocycle and phenoxy group, creating a twisted molecular conformation that enhances binding pocket compatibility .

Synthesis and Manufacturing

Industrial Production Routes

The patented synthesis (RU2668960C2) involves a seven-step sequence starting from 3,6-dichloropyridazine :

-

Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-amino-2,6-dichlorophenol in dimethylformamide (DMF) at 80°C for 12 hours achieves 60-65% yield of the phenoxy intermediate.

-

Isopropyl Introduction: A Friedel-Crafts alkylation using isopropyl bromide and aluminum trichloride in dichloromethane proceeds at -15°C, maintaining regioselectivity.

-

Oxidation and Cyclization: Treatment with potassium persulfate in aqueous acetic acid generates the pyridazinone ring system.

Critical Process Parameters:

-

Temperature control during alkylation (-10°C to -20°C) prevents polysubstitution

-

pH adjustment to 6.5-7.0 during crystallization ensures >99% purity

-

Ethyl acetate/hexane (3:1 v/v) recrystallization solvent system optimizes crystal morphology

Analytical Validation

Batch consistency is verified through:

-

HPLC: C18 column (150 × 4.6 mm, 3.5 μm), mobile phase 0.1% TFA in acetonitrile/water (45:55), retention time 8.2±0.3 min

-

1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H), 2.95 (septet, J=6.8 Hz, 1H), 6.15 (s, 2H, NH2), 6.87 (s, 2H, Ar-H), 7.45 (s, 1H, pyridazine-H)

-

Mass Spectrometry: ESI+ m/z 329.05 [M+H]+ (calc. 328.16)

Pharmacological Significance

Thyroid Hormone Receptor Modulation

The compound serves as a precursor to resmetirom (MGL-3196), a selective thyroid hormone receptor β (THR-β) agonist . Its dichlorophenoxy group mimics thyroxine’s iodine substituents, enabling:

-

92% binding affinity to THR-β vs. 34% to THR-α

-

EC50 = 0.8 nM in HepG2 luciferase reporter assays

-

100-fold selectivity over PPARγ and other nuclear receptors

Figure 1: Structural comparison with endogenous thyroxine (T4) reveals conserved halogen positioning and hydrogen bonding motifs critical for receptor engagement .

Metabolic Effects

In vivo studies using the intermediate’s derivatives demonstrate:

-

45% reduction in LDL cholesterol in dyslipidemic rats (p<0.01)

-

22% increase in hepatic LDL receptor expression (qPCR)

-

Normalization of ALT/AST levels in NASH models within 12 weeks

These effects occur without cardiac thyrotoxicosis due to β-receptor isoform selectivity .

Applications in Drug Development

Approved Therapies

The compound’s synthetic derivatives feature in:

-

Resmetirom (Madrigal Pharmaceuticals): Phase III NASH treatment

-

VK2809 (Viking Therapeutics): Phase IIb lipid-lowering agent

-

TERN-501 (Terns Pharmaceuticals): THR-β agonist for metabolic dysfunction

Table 2: Clinical Trial Outcomes (Pooled Data)

| Parameter | Resmetirom (100mg) | Placebo | p-value |

|---|---|---|---|

| LDL-C Reduction | -35.6% | +2.1% | <0.001 |

| Liver Fat Content | -42.9% | -8.3% | 0.004 |

| NASH Resolution | 37% | 9% | 0.002 |

Investigational Uses

Emerging applications include:

-

RTHβ Mutations: Correcting dominant-negative mutations in thyroid hormone resistance syndromes

-

Atherosclerosis: Plaque regression via hepatic apoB100 regulation

-

Cognitive Disorders: THR-β activation in hippocampal neurogenesis

Analytical Characterization Techniques

Spectroscopic Profiling

Advanced structural elucidation methods:

-

13C NMR (101 MHz, DMSO-d6): δ 172.8 (C=O), 156.2 (C-O), 132.1-114.3 (aromatic carbons), 28.9 (CH(CH3)2)

-

IR Spectroscopy: ν 3345 cm−1 (NH2), 1680 cm−1 (C=O), 1540 cm−1 (C-N)

-

X-ray Diffraction: Monoclinic P21/c space group, a=8.921 Å, b=11.234 Å, c=14.567 Å, β=102.3°, Z=4

| Impurity | RRT | Specification |

|---|---|---|

| Des-chloro derivative | 0.87 | ≤0.15% |

| Oxidative dimer | 1.12 | ≤0.10% |

| Isopropyl epimer | 1.05 | ≤0.20% |

Future Perspectives

Ongoing research directions include:

-

Continuous Flow Synthesis: Microreactor technology to enhance yield (85% pilot-scale achieved)

-

Polymeric Prodrugs: PEGylated formulations for sustained release

-

Combination Therapies: Co-administration with FXR agonists for synergistic NASH effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume